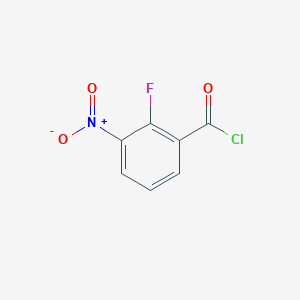
2-Fluoro-3-nitrobenzoyl chloride
Cat. No. B1393166
Key on ui cas rn:
1214341-16-8
M. Wt: 203.55 g/mol
InChI Key: KUUCCWUWJBJSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440969B2
Procedure details


2-Fluoro-3-nitro-benzoic acid (16, 0.497 g, 2.68 mmol) is combined with thionyl chloride (3 mL, 40.0 mmol) and N,N-dimethylformamide (20 μL, 0.2 mmol) and the reaction is heated at 80° C. overnight. The reaction is concentrated under vacuum, suspended in toluene and concentrated under vacuum twice, and dried to provide the desired compound as a white solid (17, 0.535 g).



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>CN(C)C=O>[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.497 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20 μL
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is concentrated under vacuum
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)Cl)C=CC=C1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.535 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
